Home > Products > Screening Compounds P32923 > 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone
5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone -

5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone

Catalog Number: EVT-5297277
CAS Number:
Molecular Formula: C20H26F3N3O2
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

  • Compound Description: Sch-350634 is a piperazine-based CCR5 antagonist with potent inhibitory activity against HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs). It exhibits excellent oral bioavailability in various animal models, including rats, dogs, and monkeys. []
  • Relevance: Both Sch-350634 and 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone share a piperazine ring as a central structural feature. Additionally, both compounds target the CCR5 receptor, indicating their involvement in similar research pathways for HIV-1 inhibition. []

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is another piperazine-based CCR5 antagonist demonstrating high potency and selectivity for the CCR5 receptor. It has been shown to effectively inhibit HIV-1 entry into target cells and exhibits favorable oral bioavailability in rats and monkeys. This compound progressed to clinical trials for its potential as an HIV-1 treatment. []
  • Relevance: The structural similarity between Sch-417690/Sch-D and 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone lies in the presence of the piperazine core and the incorporation of a trifluoromethylphenyl group. The shared structural features and their common target, the CCR5 receptor, suggest their relevance in similar HIV-1 research. []

5-[(4-({(3S)-4-[(1R,2R)-2-Ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

  • Compound Description: INCB9471 is a potent and specific noncompetitive allosteric inhibitor of human CCR5 that demonstrated safety and efficacy in reducing viral load in Phase I and II clinical trials. It effectively inhibits macrophage inflammatory protein-1β-induced monocyte migration and infection of peripheral blood mononuclear cells by R5-HIV-1 strains. []
  • Relevance: Both INCB9471 and 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone share the piperazine ring and target the CCR5 receptor as noncompetitive inhibitors, suggesting their potential role in similar research areas focusing on HIV-1 infection. []

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (SCH-D; vicriviroc)

  • Compound Description: Vicriviroc (SCH-D) is a noncompetitive allosteric CCR5 antagonist that has undergone clinical trials for HIV-1 treatment. []
  • Relevance: Vicriviroc shares the piperazine ring and a trifluoromethylphenyl group with 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone, indicating their close structural relationship. They also target the same receptor, CCR5, highlighting their shared research context in HIV-1 studies. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140; aplaviroc)

  • Compound Description: Aplaviroc (873140) is another noncompetitive allosteric antagonist of the CCR5 receptor that has been evaluated in clinical trials as a potential HIV-1 therapeutic. []
  • Relevance: Although structurally distinct from 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone, aplaviroc shares the same mechanism of action: noncompetitive antagonism of the CCR5 receptor. This commonality highlights their relevance in similar research pathways targeting HIV-1 entry inhibition. []

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK427857; maraviroc)

  • Compound Description: Maraviroc (UK427857) is a clinically approved HIV-1 entry inhibitor that functions as a noncompetitive allosteric antagonist of the CCR5 receptor. []
  • Relevance: Despite lacking a piperazine moiety, maraviroc is related to 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone through their shared target and mechanism of action. Both compounds are noncompetitive antagonists of the CCR5 receptor, demonstrating their relevance in the research and development of HIV-1 entry inhibitors. []

Properties

Product Name

5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone

IUPAC Name

5-(4-ethylpiperazine-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one

Molecular Formula

C20H26F3N3O2

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H26F3N3O2/c1-2-24-8-10-25(11-9-24)19(28)16-6-7-18(27)26(14-16)13-15-4-3-5-17(12-15)20(21,22)23/h3-5,12,16H,2,6-11,13-14H2,1H3

InChI Key

AXFLSTBLNZEBSO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.